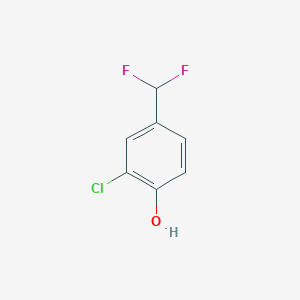
2-Chloro-4-(difluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(difluoromethyl)phenol is an organic compound characterized by the presence of a chloro group and a difluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethyl)phenol can be achieved through several methods. One common approach involves the difluoromethylation of phenol derivatives. This process typically employs difluorocarbene precursors, such as 2-Chloro-2,2-difluoroacetophenone, which react with phenol derivatives in the presence of a base like potassium hydroxide or potassium carbonate . The reaction conditions often include moderate temperatures and controlled environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of environmentally friendly reagents and catalysts is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(difluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the difluoromethyl group or other substituents.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted phenols, quinones, and reduced derivatives, which can be further utilized in various applications .
Scientific Research Applications
2-Chloro-4-(difluoromethyl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its unique functional groups.
Industry: The compound is utilized in the production of agrochemicals, coatings, and specialty materials .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(difluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The chloro group may also contribute to the compound’s reactivity and stability, allowing it to participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2,2-difluoroacetophenone: A difluorocarbene precursor used in similar difluoromethylation reactions.
4-Chloro-3-(trifluoromethyl)phenol: Another phenol derivative with a trifluoromethyl group, used in various chemical and pharmaceutical applications.
Uniqueness
2-Chloro-4-(difluoromethyl)phenol is unique due to the presence of both chloro and difluoromethyl groups, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C7H5ClF2O |
|---|---|
Molecular Weight |
178.56 g/mol |
IUPAC Name |
2-chloro-4-(difluoromethyl)phenol |
InChI |
InChI=1S/C7H5ClF2O/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,7,11H |
InChI Key |
UEOOTEHJIAJGLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


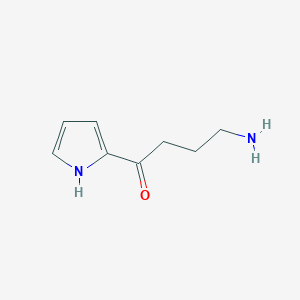
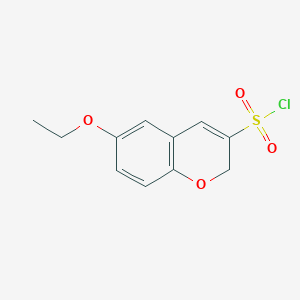
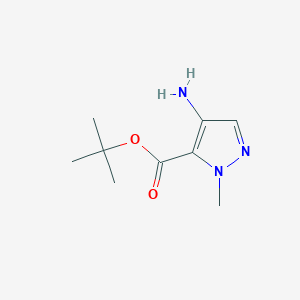
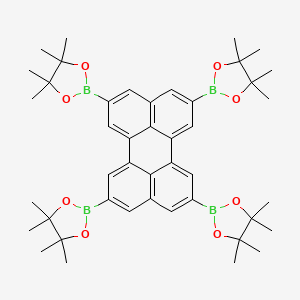
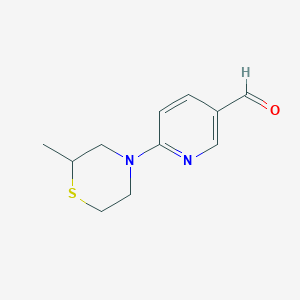
![Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate](/img/structure/B13170687.png)


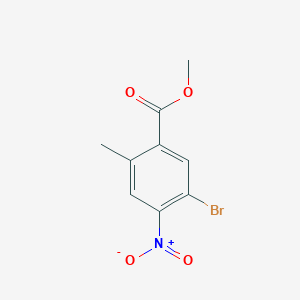
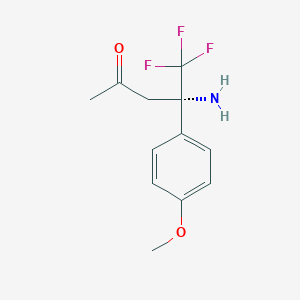
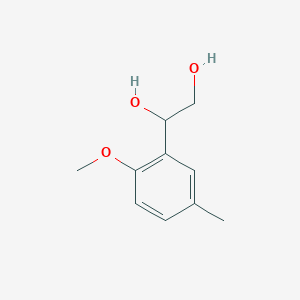
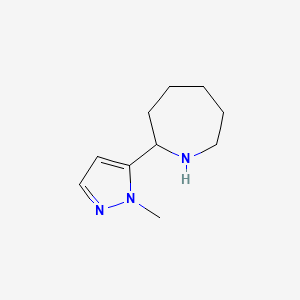
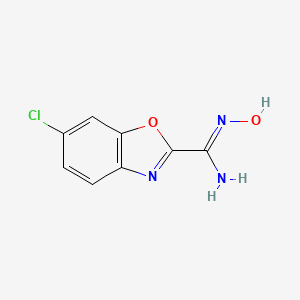
![Methyl 6-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13170734.png)
